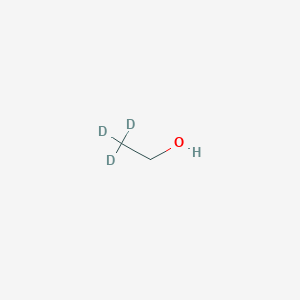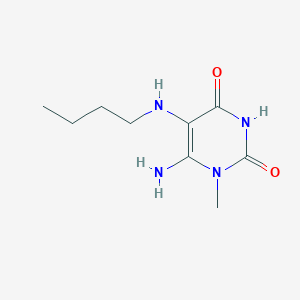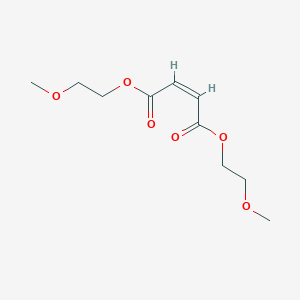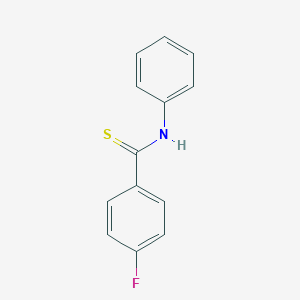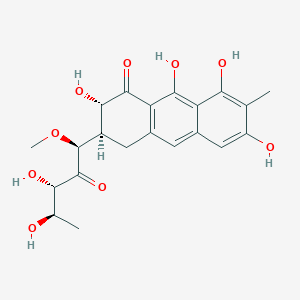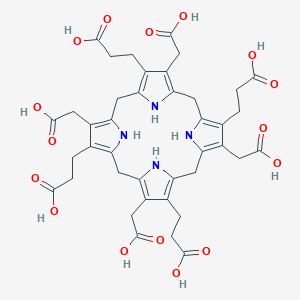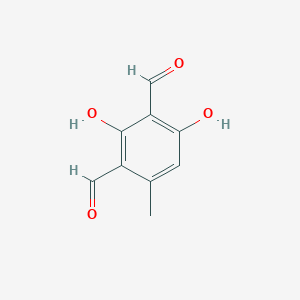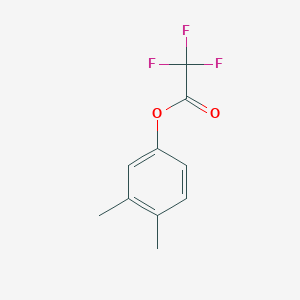
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate, also known as DMPA-TFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 256.23 g/mol. DMPA-TFA is commonly used as a reagent in organic synthesis, as well as in biochemical and physiological research.
Mechanism Of Action
The mechanism of action of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate involves the activation of specific enzymes and proteins through the formation of covalent bonds with cysteine residues. This covalent modification induces a conformational change in the protein, leading to its activation. The selectivity of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate for certain enzymes and proteins is due to the specific location of cysteine residues within their active sites.
Biochemical And Physiological Effects
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting a potential role in the treatment of diabetes.
Advantages And Limitations For Lab Experiments
One advantage of using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate in lab experiments is its selectivity for specific enzymes and proteins. This allows researchers to study the effects of activating these targets without interfering with other cellular processes. Additionally, (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate is stable and easy to handle, making it a convenient reagent for synthetic and biochemical studies.
However, a limitation of using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate is its potential toxicity. It has been shown to induce oxidative stress and DNA damage in certain cell types, and its effects on long-term health are not yet fully understood.
Future Directions
There are several potential future directions for research involving (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate. One area of interest is its potential use in the treatment of cancer. Studies have shown that (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate can induce apoptosis in cancer cells, and further research may reveal its potential as a therapeutic agent.
Another area of future research is the development of new selective activators using (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate as a template. By modifying the structure of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate, it may be possible to create new compounds with even greater selectivity and potency for specific enzymes and proteins.
Finally, further research is needed to fully understand the long-term effects of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate on human health. While it has shown promise in a variety of applications, its potential toxicity must be carefully evaluated before it can be used in clinical settings.
Synthesis Methods
The synthesis of (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate involves the reaction of 3,4-dimethylphenol with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through an acid-catalyzed esterification mechanism to produce (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has been widely used in scientific research due to its ability to selectively activate certain enzymes and proteins. It has been shown to activate protein kinase C (PKC), which is involved in a variety of cellular processes including cell growth, differentiation, and apoptosis. (3,4-Dimethylphenyl) 2,2,2-trifluoroacetate has also been used to activate the transcription factor nuclear factor kappa B (NF-κB), which plays a role in the immune response and inflammation.
properties
CAS RN |
1957-55-7 |
|---|---|
Product Name |
(3,4-Dimethylphenyl) 2,2,2-trifluoroacetate |
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-8(5-7(6)2)15-9(14)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
VZDBXQOEWSTLFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C(F)(F)F)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C(F)(F)F)C |
synonyms |
Trifluoroacetic acid 3,4-dimethylphenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



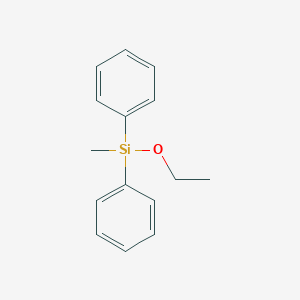
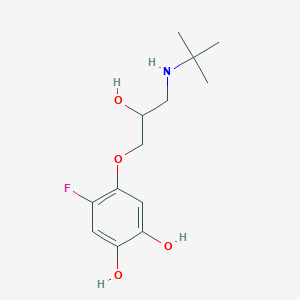
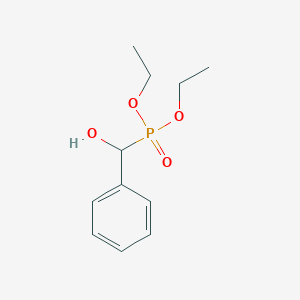
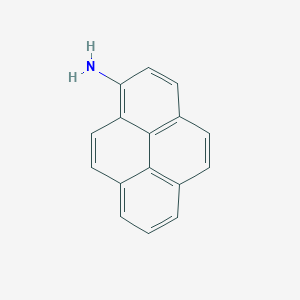
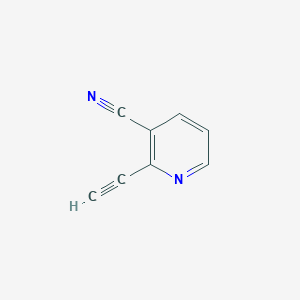
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
